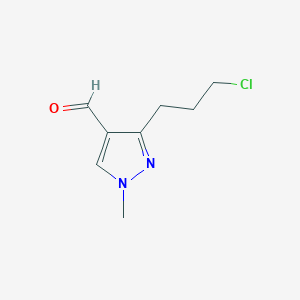

3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(3-chloropropyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-11-5-7(6-12)8(10-11)3-2-4-9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSBCDPUQAOFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCCCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. This article reviews the biological activity of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde, synthesizing available data from various studies.

The synthesis of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate pyrazole derivatives with chloropropyl reagents. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde have demonstrated efficacy against various bacterial strains. A study indicated that certain pyrazole derivatives were effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. In vivo studies have reported that some derivatives exhibit significant inhibition of inflammation markers in carrageenan-induced edema models. For example, similar compounds have shown up to 78% inhibition of paw edema at certain doses . This suggests that 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde may possess similar anti-inflammatory effects.

Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor potential. Studies have indicated that certain pyrazoles inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific structural modifications in pyrazoles have been linked to enhanced cytotoxicity against cancer cell lines .

Antiviral Activity

Some studies highlight the antiviral properties of pyrazoles against specific viral infections. For instance, certain derivatives have shown activity against influenza virus and other viral pathogens, indicating a potential role for 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde in antiviral therapy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural characteristics. For 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the presence of the chloropropyl group is believed to enhance its lipophilicity and membrane permeability, which may contribute to its biological efficacy .

Case Studies

Several case studies illustrate the biological activities associated with similar pyrazole compounds:

- Antimicrobial Study : A series of pyrazole derivatives were tested against Bacillus subtilis and Aspergillus niger, revealing promising antimicrobial effects with some compounds exhibiting MIC values lower than standard treatments .

- Anti-inflammatory Research : In a study involving carrageenan-induced inflammation in rats, several pyrazole derivatives were shown to significantly reduce swelling compared to control groups treated with indomethacin .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H11ClN2O

- Molecular Weight : 186.64 g/mol

- IUPAC Name : 3-(3-chloropropyl)-1-methylpyrazole-4-carbaldehyde

The structure of this compound includes a chloropropyl group, which enhances its lipophilicity and biological activity. The presence of the aldehyde functional group is significant for further chemical modifications and reactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds effectively combat various bacterial strains, including:

- E. coli

- Staphylococcus aureus

These compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential therapeutic uses in treating bacterial infections.

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory effects. In vivo studies involving carrageenan-induced edema models revealed that certain derivatives can inhibit inflammation markers significantly. For example, some pyrazole compounds achieved up to 78% inhibition of paw edema at specific doses.

Antitumor Activity

The antitumor potential of pyrazole derivatives has been a focal point in cancer research. Certain structural modifications have been linked to enhanced cytotoxicity against various cancer cell lines. Mechanisms include:

- Induction of apoptosis

- Cell cycle arrest

These findings suggest that 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde may also possess similar properties, warranting further investigation.

Antiviral Activity

Some studies highlight the antiviral properties of pyrazoles against specific viral infections, including influenza virus. This suggests a potential role for this compound in antiviral therapy, although more research is needed to establish its efficacy against viral pathogens.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by their structural characteristics. The chloropropyl group in 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde enhances its membrane permeability and lipophilicity, contributing to its biological efficacy.

Antimicrobial Study

A series of pyrazole derivatives were evaluated against Bacillus subtilis and Aspergillus niger. The results indicated promising antimicrobial effects, with some compounds exhibiting MIC values lower than those of standard treatments.

Anti-inflammatory Research

In a study involving carrageenan-induced inflammation in rats, several pyrazole derivatives showed significant reduction in swelling compared to control groups treated with indomethacin. This underscores the anti-inflammatory potential of compounds similar to 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Substituent Position : The target compound’s carbaldehyde at C4 contrasts with the methyl group in and the trifluoromethyl/sulfanyl groups in . Positional differences significantly alter electronic and steric effects.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The carbaldehyde group in the target compound increases polarity compared to , enhancing solubility in polar solvents like ethanol or DMSO.

- Compound ’s trifluoromethyl group improves lipid membrane penetration, making it more suitable for biological applications .

Preparation Methods

Halogenation and Substitution on Pyrazole Ring

- Starting from N-methyl-3-aminopyrazole, halogenation at the 4-position can be achieved by reaction with halogens (e.g., bromine or chlorine) in aqueous media to yield 4-halogen-1-methyl-1H-pyrazole-3-amine intermediates.

- Diazonium salt formation from the 3-amine group followed by substitution with nucleophiles or organometallic reagents allows for further functionalization at the 3-position.

Organometallic Coupling and Side Chain Introduction

- The 3-position of the pyrazole ring can be functionalized via Grignard reagents or other organometallic intermediates.

- For example, 4-halogen-3-substituted-1-methyl-pyrazoles undergo halogen-magnesium exchange using isopropyl magnesium chloride, followed by reaction with electrophiles such as carbon dioxide to yield carboxylic acids.

- Analogously, introduction of a 3-(3-chloropropyl) substituent may be achieved by nucleophilic substitution or coupling of a suitable 3-halogenated pyrazole intermediate with 3-chloropropyl organometallic reagents or via alkylation reactions.

Cyclization and Condensation Routes

- Cyclization of alpha, beta-unsaturated esters with methyl hydrazine under catalytic conditions affords pyrazole rings with substituents at the 3- and 4-positions.

- Subsequent functional group transformations (e.g., oxidation or reduction) allow conversion to aldehydes or acids.

- Recrystallization from aqueous alcohol mixtures is used to purify the final products to high purity (>99.5%).

Example Preparation Scheme for 3-(3-Chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Although no direct patent or article describes this exact compound's synthesis, an inferred multi-step synthetic route based on related pyrazole chemistry is as follows:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1-methyl-3-aminopyrazole | Standard pyrazole synthesis via cyclization of methylhydrazine with 1,3-dicarbonyl compounds | Commercially available or prepared in situ |

| 2 | Halogenation at 4-position | Reaction with halogen (e.g., Cl2 or Br2) in aqueous or organic solvent | Yields 4-halogen-1-methyl-1H-pyrazole-3-amine |

| 3 | Formation of diazonium salt at 3-amine | Sodium nitrite in acidic aqueous solution at low temperature | Prepares for substitution |

| 4 | Nucleophilic substitution with 3-chloropropyl nucleophile | Reaction with 3-chloropropyl organometallic reagent or via alkylation | Introduces 3-(3-chloropropyl) substituent |

| 5 | Oxidation of 4-position to carbaldehyde | Selective oxidation (e.g., via Vilsmeier–Haack formylation or other aldehyde-forming reagents) | Converts 4-halogen to 4-carbaldehyde |

| 6 | Purification | Recrystallization from aqueous alcohol mixtures | Achieves high purity product |

Analytical Data and Yield Considerations

- Purity of pyrazole derivatives is typically confirmed by HPLC, aiming for >99.5% purity after recrystallization.

- Yields for multi-step syntheses of related compounds range from 60% to 80% overall, depending on reaction optimization and purification.

- Isomer formation is a common challenge; careful control of reaction conditions and purification steps minimize isomeric impurities.

Summary Table of Key Preparation Parameters from Related Pyrazole Syntheses

Research Findings and Process Optimization Notes

- Avoidance of isomer formation is critical; methods include controlling temperature, reagent stoichiometry, and choice of catalyst.

- Use of Grignard reagents and diazonium intermediates allows selective substitution at pyrazole positions with minimized side reactions.

- Recrystallization is essential for purity enhancement, with solvent systems tailored to solubility properties of the pyrazole derivatives.

- The synthetic route should be designed to allow scalability and reproducibility for industrial application.

Q & A

Q. What are the established synthetic routes for 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Core pyrazole formation : A chloropyrazole intermediate (e.g., 5-chloropyrazole) reacts with a chloropropyl group under basic conditions (e.g., K₂CO₃) to introduce the 3-chloropropyl substituent .

- Carbaldehyde introduction : Subsequent reaction with formaldehyde under alkaline conditions yields the carbaldehyde group at the 4-position of the pyrazole ring .

- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) is commonly used to isolate the product .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm substituent positions and purity. For example, pyrazole ring protons resonate at δ 7.5–8.0 ppm, while the aldehyde proton appears as a singlet near δ 9.5–10 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves the crystal structure, providing bond lengths, angles, and intermolecular interactions. Challenges include resolving disorder in the chloropropyl chain .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Temperature control : Slow warming (e.g., 0°C to 50°C) minimizes side reactions during azide or aldehyde formation .

- Catalyst selection : Use of trifluoroacetic acid (TFA) enhances electrophilic reactivity in carbaldehyde formation while suppressing hydrolysis .

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates, reducing polymerization risks .

Q. What analytical strategies address contradictions in spectral data for pyrazole-carbaldehyde derivatives?

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 5-chloro-1-methyl-3-trifluoromethyl-pyrazole-4-carbaldehyde) to confirm chemical shifts .

- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]⁺ vs. [M+Na]⁺) .

- Crystallographic refinement : SHELXL refines disordered regions (e.g., chloropropyl orientation) using restraints and constraints .

Q. How does the 3-chloropropyl substituent influence the compound’s reactivity in further functionalization?

- Nucleophilic substitution : The chloropropyl group undergoes SN2 reactions with amines or thiols, enabling conjugation with bioactive moieties .

- Steric effects : The substituent’s flexibility may hinder access to the carbaldehyde group, requiring bulky reagents (e.g., Grignard) for efficient addition .

- Computational modeling : DFT calculations predict electrophilic sites (e.g., aldehyde carbon) for targeted reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.